molecular formula C11H8ClF3N2 B13683640 5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole

5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole

Cat. No.: B13683640
M. Wt: 260.64 g/mol
InChI Key: RYEGCLXZLUOBEV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine and trifluoroacetic acid. The reaction is typically carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to improve yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or copper complexes . Major products formed from these reactions include various substituted pyrazoles with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:

    Celecoxib: A well-known anti-inflammatory drug that also contains a pyrazole ring.

    Rimonabant: An anti-obesity drug with a pyrazole core.

    Sulfaphenazole: An antibacterial agent with a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H8ClF3N2

Molecular Weight

260.64 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8ClF3N2/c1-17-9(6-10(16-17)11(13,14)15)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

RYEGCLXZLUOBEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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